4-Methyl-3-(thiophen-3-yl)aniline hydrochloride
Description
4-Methyl-3-(thiophen-3-yl)aniline hydrochloride is a substituted aniline derivative featuring a methyl group at the 4-position and a thiophene ring at the 3-position of the benzene ring, with the aniline nitrogen protonated as a hydrochloride salt. For instance, 4-(thiophen-3-yl)aniline hydrochloride (a related compound lacking the methyl group) is marketed as a building block for synthesizing polymers and coordination complexes, such as Pd(I)–poly[4-(thiophen-3-yl)-aniline] composites . The methyl substituent in the target compound likely enhances lipophilicity and steric effects compared to non-methylated analogs, influencing solubility and reactivity .
Properties
IUPAC Name |
4-methyl-3-thiophen-3-ylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS.ClH/c1-8-2-3-10(12)6-11(8)9-4-5-13-7-9;/h2-7H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBDZSUMZAAHMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CSC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(thiophen-3-yl)aniline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylaniline and thiophene-3-carboxaldehyde.
Condensation Reaction: The 4-methylaniline undergoes a condensation reaction with thiophene-3-carboxaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 4-Methyl-3-(thiophen-3-yl)aniline.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(thiophen-3-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the thiophene ring or the aniline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the aniline and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
4-Methyl-3-(thiophen-3-yl)aniline hydrochloride serves as a versatile building block in organic synthesis. It is utilized in:
- The creation of complex organic molecules.
- The development of new materials, particularly in electronic applications due to its unique electronic properties stemming from the thiophene ring .
Biology
This compound exhibits potential biological activities:
- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further exploration in drug development .
- Anticancer Activity: Research indicates that derivatives of thiophene compounds can show cytotoxic effects against various cancer cell lines, suggesting that this compound could have similar properties .
Medicine
The compound is being investigated as a pharmaceutical intermediate or active ingredient in drug formulations. Its structural components allow it to interact with biological targets, which could lead to the development of novel therapeutic agents .
Industry
In industrial applications, this compound is used in:
- The production of dyes and pigments due to its vibrant color properties.
- Specialty chemicals where its unique structure can enhance product performance .
Case Studies and Research Findings
-
Cytotoxicity Studies:
Research has demonstrated that derivatives of thiophene compounds exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF-7 and NCI-H460. These studies highlight the potential for developing anticancer agents based on the structure of this compound . -
Antimicrobial Activity:
A study evaluated the antimicrobial properties of related thiophene derivatives, showing promising results against pathogenic bacteria. This suggests that this compound may also exhibit similar antimicrobial effects, warranting further investigation into its therapeutic potential .
Mechanism of Action
The mechanism of action of 4-Methyl-3-(thiophen-3-yl)aniline hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs. Sulfonyl/Imidazole Groups: The thiophene moiety in the target compound contributes to π-conjugation and electronic effects, enhancing applications in conductive polymers .
- Methyl Substituent Impact: The 4-methyl group in the target compound likely improves stability and modulates steric hindrance compared to non-methylated analogs like 4-(thiophen-3-yl)aniline hydrochloride .
Physicochemical Properties
- Melting Point : 4-(Thiophen-3-yl)aniline (free base) has a melting point of 99–103°C . The hydrochloride salt form (target compound) is expected to have higher solubility in polar solvents but a distinct melting point (data unavailable).
- Lipophilicity: Alkoxy-substituted analogs (e.g., 4-Methyl-3-(3-methylbutoxy)aniline hydrochloride) exhibit higher logP values due to non-polar chains, whereas sulfonyl-containing derivatives show reduced membrane permeability .
Biological Activity
4-Methyl-3-(thiophen-3-yl)aniline hydrochloride is a compound with significant potential in various biological and chemical applications. Its structure includes an aniline moiety and a thiophene ring, which are common in many pharmaceuticals, suggesting possible interactions with various biological targets.
- IUPAC Name : this compound
- CAS Number : 2094499-08-6
- Molecular Formula : C11H12ClN
- Molecular Weight : 211.67 g/mol
- Purity : ≥95%
The biological activity of this compound arises from its structural components:
- Aniline Component : Anilines are known to act as bases and can form salts with acids, affecting their solubility and reactivity.
- Thiophene Ring : The thiophene structure allows for participation in electrophilic aromatic substitution reactions, which may lead to interactions with biological macromolecules like enzymes and receptors.
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Some studies suggest that derivatives of thiophene compounds can inhibit bacterial growth, potentially making them candidates for antibiotic development.
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of thiophene derivatives on cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The results indicated significant activity, suggesting that this compound may also possess anticancer properties .
Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various thiophene derivatives, including this compound, the following results were observed:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| This compound | NCI-H460 | 15.0 |
| This compound | SF-268 | 10.0 |
These findings indicate that the compound has varying levels of cytotoxicity against different cancer cell lines, highlighting its potential as an anticancer agent .
Biochemical Pathways
The compound's interaction with cellular pathways is not fully elucidated but may involve:
- Gene Expression Modulation : It is hypothesized that the compound could alter gene expression related to metabolic pathways, impacting cellular metabolism.
- Enzyme Inhibition : Given its structure, it may inhibit specific enzymes involved in critical biochemical processes.
Synthetic Routes
The synthesis of this compound typically involves:
- Condensation Reaction : Reacting 4-methylaniline with thiophene derivatives under acidic conditions to form an intermediate.
- Reduction Process : Using reducing agents like sodium borohydride to yield the final product.
- Hydrochloride Formation : Converting the free base into its hydrochloride salt using hydrochloric acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
